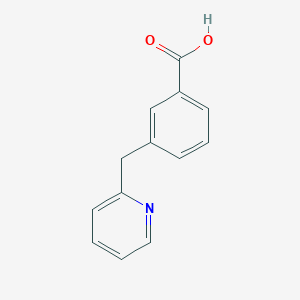

3-(Pyridin-2-ylmethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

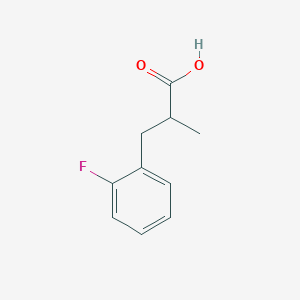

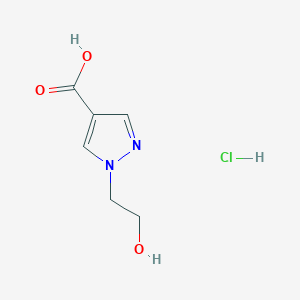

3-(Pyridin-2-ylmethyl)benzoic acid is a chemical compound with a molecular weight of 213.24 . It is a powder at room temperature . The IUPAC name for this compound is 3-(2-pyridinylmethyl)benzoic acid .

Synthesis Analysis

A paper titled “Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione” describes the successful synthesis of a new compound, 3-(pyridin-2-ylmethyl)-pentane-2,4-dione . The compound was characterized using 1H NMR, IR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound involves coordination chemistry of the ligand . The compound forms one-dimensional (1D) double-chain coordination arrays . The trans-configuration of the ligand is found in some cases, whereas the cis-ligands are generally observed in these complexes .Chemical Reactions Analysis

The compound reacts with metal nitrates under hydrothermal conditions to yield new coordination polymers . These reactions have been systematically investigated, revealing the significant function of supramolecular interactions in managing the resultant crystalline networks .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.24 and is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Catalytic Applications

The study by Prakash et al. (2014) highlights the catalytic efficiency of water-soluble half-sandwich complexes derived from 2-(pyridine-2-ylmethylsulfanyl)benzoic acid in transfer hydrogenation reactions. These complexes exhibit notable catalysis in water using glycerol as a hydrogen source, showcasing the potential of 3-(Pyridin-2-ylmethyl)benzoic acid derivatives in catalysis and green chemistry applications (Prakash et al., 2014).

Coordination Polymers and Photophysical Properties

Sivakumar et al. (2011) explored the synthesis and structural analysis of lanthanide-based coordination polymers using 3,5-bis(pyridine-2-ylmethoxy)benzoic acid. These polymers demonstrate intriguing photophysical properties, contributing to the understanding of the potential applications of pyridyl benzoic acid derivatives in materials science and photoluminescence (Sivakumar et al., 2011).

Luminescence and Magnetism

Hou et al. (2013) synthesized new coordination polymers with 3-pyridin-yl-benzoic acid, demonstrating their structural diversity and potential applications in luminescence and magnetism. This study highlights the versatile nature of this compound in designing materials with specific magnetic and optical properties (Hou et al., 2013).

Hydrogen-Bonded Heteromolecular Complexes

The research by Hayakawa et al. (2005) on the synthesis of a hydrogen-bonded heteromolecular complex using a pyridine-substituted derivative illustrates the compound's capacity to undergo magnetic phase transitions. This unique feature suggests the potential of this compound derivatives in the development of new materials with tunable magnetic properties (Hayakawa et al., 2005).

Metal-Organic Frameworks (MOFs)

Zhong et al. (2008) used 3-pyridin-yl-benzoic acid to construct a series of coordination polymers with different metals, demonstrating the versatility of this compound in forming structures with significant architectural diversity. These structures present opportunities for applications in catalysis, gas storage, and separation technologies, showcasing the broad utility of this compound in the fabrication of MOFs (Zhong et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body . The pyridine moiety in the compound may also interact with biological targets, but specific interactions need further investigation.

Mode of Action

Benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The pyridine ring can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .

Biochemical Pathways

Benzoic acid is known to undergo a β-oxidative pathway in plants

Pharmacokinetics

Benzoic acid and its derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver, often conjugated with glycine, and excreted as hippuric acid

Result of Action

Benzoic acid derivatives are known to have various biological effects, including antimicrobial activity . The pyridine ring may also confer additional biological activities, but specific effects require further investigation.

Properties

IUPAC Name |

3-(pyridin-2-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQRLGJGHZLPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484723-11-6 |

Source

|

| Record name | 3-[(pyridin-2-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)

![N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2983331.png)

![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)

![2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2983340.png)

![4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2983342.png)